Enhanced Lipophilicity and Steric Bulk vs. Unsubstituted Cyclohexyl Analog
The incorporation of a methyl group at the 2-position of the cyclohexyl ring in the target compound (CAS 1221342-43-3) directly increases its lipophilicity and steric profile compared to its direct analog, tert-butyl 3-(cyclohexylamino)propanoate (CAS 66937-56-2). This is a critical differentiator in drug design, where modulation of logP and molecular shape is essential for optimizing membrane permeability and target binding .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.5 (estimated via ChemDraw) |
| Comparator Or Baseline | tert-butyl 3-(cyclohexylamino)propanoate (CAS 66937-56-2); clogP ≈ 3.0 (estimated via ChemDraw) |
| Quantified Difference | An increase in clogP of approximately 0.5 units. |
| Conditions | In silico prediction using standard fragment-based methods. |
Why This Matters
This quantifiable difference in lipophilicity allows for fine-tuning of a drug candidate's ADME properties, offering a strategic advantage over the less lipophilic analog.
